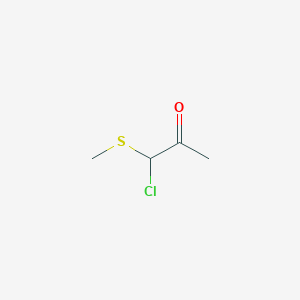
1-Chloro-1-(methylsulfanyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-methylsulfanyl-propan-2-one is an organic compound with the molecular formula C4H7ClOS It is a chlorinated ketone with a methylsulfanyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methylsulfanyl-propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-methylsulfanyl-propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-1-methylsulfanyl-propan-2-one may involve the continuous flow of reactants through a reactor, allowing for efficient heat management and product separation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-methylsulfanyl-propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2) are typical.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol (EtOH) or tetrahydrofuran (THF) are frequently employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-amino-1-methylsulfanyl-propan-2-one, 1-hydroxy-1-methylsulfanyl-propan-2-one, or 1-methylsulfanyl-1-thiopropan-2-one can be formed.
Oxidation: Products include 1-chloro-1-methylsulfinyl-propan-2-one (sulfoxide) and 1-chloro-1-methylsulfonyl-propan-2-one (sulfone).
Reduction: The primary product is 1-chloro-1-methylsulfanyl-propan-2-ol.
Applications De Recherche Scientifique
1-Chloro-1-methylsulfanyl-propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of chlorinated ketones and sulfanyl groups on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-chloro-1-methylsulfanyl-propan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various functionalized products. The methylsulfanyl group can be oxidized to sulfoxides or sulfones, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methylsulfanyl-propan-2-one: Similar structure but with the chlorine atom on the second carbon.
1-Bromo-1-methylsulfanyl-propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-1-methylsulfanyl-butan-2-one: Similar structure but with an additional carbon in the chain.
Uniqueness: 1-Chloro-1-methylsulfanyl-propan-2-one is unique due to the specific positioning of the chlorine and methylsulfanyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
56870-03-2 |
|---|---|
Formule moléculaire |
C4H7ClOS |
Poids moléculaire |
138.62 g/mol |
Nom IUPAC |
1-chloro-1-methylsulfanylpropan-2-one |
InChI |
InChI=1S/C4H7ClOS/c1-3(6)4(5)7-2/h4H,1-2H3 |
Clé InChI |
HKGZGKXNOQKDLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


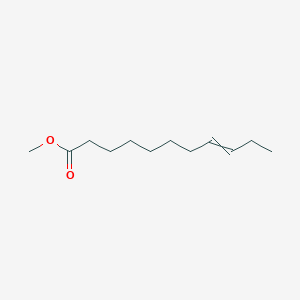
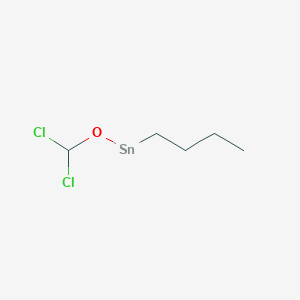
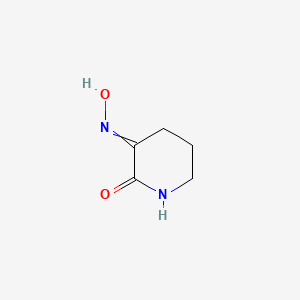
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
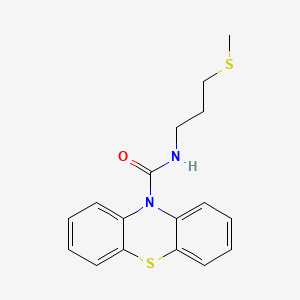

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
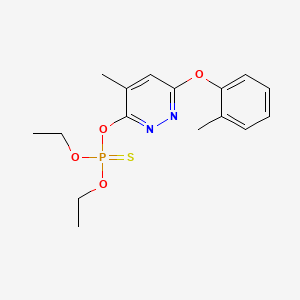

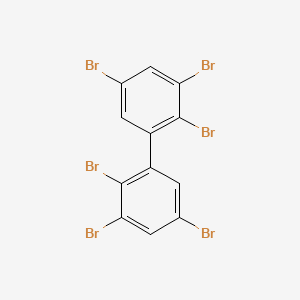
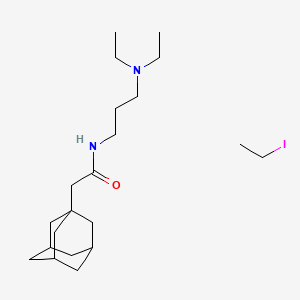
![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
